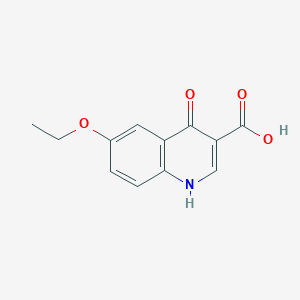

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMATZBTAXOKFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349456 |

Source

|

| Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51726-50-2, 303121-10-0 |

Source

|

| Record name | 6-Ethoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51726-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 303121-10-0) is a heterocyclic organic compound built upon the privileged 4-quinolone-3-carboxylic acid scaffold. This core structure is foundational to a wide array of clinically significant antibacterial agents, and its derivatives are actively investigated for diverse therapeutic applications, including antitumor and antiviral activities.[1] The strategic placement of an ethoxy group at the 6-position and a carboxylic acid at the 3-position modulates the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of its chemical and physical properties, spectroscopic signature, synthesis, and biological relevance, offering field-proven insights for its application in research and drug development.

Core Chemical and Physical Properties

The physicochemical properties of a compound are paramount as they dictate its behavior in both chemical reactions and biological systems. These parameters influence solubility, stability, and absorption, which are critical considerations in experimental design and drug formulation.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 303121-10-0 | [2][3][4] |

| Molecular Formula | C₁₂H₁₁NO₄ | [2][5][6] |

| Molecular Weight | 233.22 g/mol | [5] |

| Melting Point | ~285°C | [2] |

| Boiling Point | 418.1°C at 760 mmHg (Predicted) | [5] |

| Density | 1.349 g/cm³ (Predicted) | [5] |

| Appearance | Solid (Form may vary) | N/A |

Solubility and Stability

Due to the presence of the carboxylic acid and the quinolone ring system, this compound is expected to be poorly soluble in water. Its solubility is significantly enhanced in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common vehicles for in vitro biological assays.[7] For long-term integrity, the compound should be stored in a dry, sealed environment at room temperature.[6]

Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline-3-carboxylic acids is classically achieved via the Gould-Jacobs reaction. This robust and versatile method involves two primary stages: the initial condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system.

Conceptual Synthesis Workflow

The causality behind this workflow is rooted in fundamental organic chemistry principles. The initial reaction is a nucleophilic substitution where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group of DEEM. The subsequent intramolecular cyclization is a thermally-induced electrophilic aromatic substitution, where the newly formed enamine attacks the benzene ring, followed by elimination to yield the aromatic quinoline core. The final step is the hydrolysis of the ethyl ester to the target carboxylic acid.

Caption: General workflow for the Gould-Jacobs synthesis of the target compound.

Experimental Protocol: A Self-Validating System

-

Condensation: Equimolar amounts of 4-ethoxyaniline and diethyl ethoxymethylenemalonate are heated (typically ~120°C) until the reaction is complete, often monitored by TLC. This step forms the key enamine intermediate. The removal of ethanol byproduct drives the reaction to completion.

-

Cyclization: The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C. This high thermal energy is required to overcome the activation energy for the intramolecular Friedel-Crafts-type acylation, which forms the heterocyclic ring.[8]

-

Hydrolysis: The resulting ethyl ester (Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate) is then hydrolyzed to the carboxylic acid. This is typically achieved by refluxing with an aqueous base (e.g., NaOH or KOH) followed by acidification (e.g., with HCl) to precipitate the final product.[9] The purity of the final product can be validated by melting point determination and spectroscopic analysis.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel compound or for quality control, a combination of NMR, IR, and MS is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly diagnostic.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically between 10-13 ppm.[10] Its breadth is due to hydrogen bonding and exchange. This signal disappears upon a D₂O shake.

-

Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (7-9 ppm). Their specific chemical shifts and coupling patterns will depend on the substitution.

-

Quinolone Proton: The proton at the C2 position often appears as a distinct singlet further downfield in the aromatic region.

-

Ethoxy Group (-OCH₂CH₃): This group will present as a quartet (for the -CH₂-) around 4.0-4.3 ppm and a triplet (for the -CH₃) around 1.3-1.5 ppm.

-

-

¹³C NMR:

-

Carboxyl Carbon (-COOH): The carbonyl carbon signal appears in the range of 165-185 ppm.[10][11]

-

Quinolone Carbonyl (C=O): The C4 carbon, which is part of the keto-enol tautomer, will also be in the downfield region.

-

Aromatic Carbons: Signals for the carbons of the quinoline ring will be found between 110-150 ppm.

-

Ethoxy Carbons (-OCH₂CH₃): The -OCH₂- carbon will be around 60-70 ppm, while the -CH₃ carbon will be upfield, around 14-16 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.[12]

-

O-H Stretch: A very broad and strong absorption band is characteristic of the carboxylic acid O-H group, spanning from 2500 to 3300 cm⁻¹.[11][13] This broadness is a direct result of extensive hydrogen bonding in the solid state, forming dimers.

-

C=O Stretch: An intense, sharp peak will be observed for the carbonyl stretch of the carboxylic acid, typically in the 1710-1760 cm⁻¹ region.[11][13] The exact position is sensitive to conjugation and hydrogen bonding.

-

C-O Stretch: A band corresponding to the C-O single bond stretch of the carboxylic acid and the ethoxy group will appear in the 1210-1320 cm⁻¹ region.[13]

-

Aromatic C=C Stretches: Multiple sharp peaks will be present in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the quinoline ring.

Mass Spectrometry (MS)

In mass spectrometry, the compound will exhibit a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight (233.22 Da). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula, C₁₂H₁₁NO₄.

Chemical Reactivity and Biological Significance

The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore. Its biological activity is often attributed to its ability to chelate metal ions and interact with enzymatic targets.

Caption: The relationship between the core scaffold and its potential applications.

Mechanism of Action Insights

Derivatives of this scaffold are known to exert their effects through various mechanisms:

-

Antibacterial: Fluoroquinolones, which share this core, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14]

-

Antitumor: Some quinolone derivatives have shown potential to inhibit tumor growth, although the specific mechanisms are diverse and under investigation.[15]

-

Antioxidant: The hydroxyquinoline structure is known to scavenge free radicals, suggesting potential antioxidant properties.[15][16]

-

Enzyme Inhibition: The structure is amenable to modification to create potent and specific enzyme inhibitors for various targets.[15]

The ethoxy group at the 6-position primarily influences the molecule's lipophilicity, which can enhance cell membrane permeability and alter interactions with hydrophobic pockets in target proteins.

Conclusion

This compound is a valuable chemical entity characterized by its stable heterocyclic core and versatile functional groups. Its synthesis is well-established, and its structure can be unequivocally confirmed through standard spectroscopic techniques. As a derivative of a privileged medicinal scaffold, it serves as a critical building block for the development of new therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

-

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. [Link]

-

This compound Price. (n.d.). Chemsrc.com. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. [Link]

-

Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). MDPI. [Link]

-

The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). PubMed. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

-

3-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

-

6-Chloro-4-hydroxyquinoline-3-carboxylic acid, 98%. (n.d.). Otto Chemie Pvt. Ltd. [Link]

-

The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. [Link]

-

Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2019). ResearchGate. [Link]

-

Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. (2021). National Institutes of Health. [Link]

-

Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate. [Link]

-

Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. (n.d.). IOSR Journal. [Link]

-

Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. (2010). ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). [Link]

-

4-Quinolone-3-carboxylic acid. (n.d.). PubChem. [Link]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 6-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID | 303121-10-0 [chemicalbook.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 6. achmem.com [achmem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. mdpi.com [mdpi.com]

- 15. smolecule.com [smolecule.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. The physicochemical properties of such molecules are paramount, governing their behavior in biological systems, influencing formulation strategies, and ultimately determining their therapeutic potential. This technical guide, designed for the discerning researcher, provides a comprehensive exploration of the core physicochemical characteristics of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides detailed, field-proven methodologies for characterization.

I. Molecular Identity and Structural Elucidation

This compound belongs to the 4-hydroxyquinoline-3-carboxylic acid class of compounds. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 303121-10-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₄ | [3] |

| Molecular Weight | 233.22 g/mol | [3] |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of this compound

Key stages of the Gould-Jacobs synthesis pathway.

II. Physicochemical Properties

A comprehensive understanding of the physicochemical properties is critical for anticipating a compound's behavior in various experimental and physiological settings.

A. Physical State and Appearance

This compound is typically a solid at room temperature. [3]Its color can vary depending on its purity, with aged or impure samples potentially exhibiting a yellowish or brownish hue, a common characteristic of quinoline derivatives. [4]

B. Melting Point

The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity. For this compound, a melting point of 285°C has been reported by a commercial supplier. [2]

C. Solubility Profile

The solubility of a compound is a key determinant of its bioavailability and suitability for various formulations. Quinoline-4-carboxylic acids generally exhibit pH-dependent solubility. [5]They are more soluble in polar solvents, a property enhanced by the presence of the carboxylic acid group which can participate in hydrogen bonding.

Experimental Protocol for Solubility Determination:

-

Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO, and acetonitrile).

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into separate vials for each solvent.

-

Equilibration: Add a known volume of each solvent to the respective vials. The mixtures are then agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Expected Solubility Behavior:

Based on the structure, it is anticipated that the solubility will be low in non-polar organic solvents and higher in polar organic solvents and aqueous solutions, particularly at basic pH where the carboxylic acid is deprotonated, forming a more soluble salt.

D. Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both a weakly acidic phenolic hydroxyl group and a carboxylic acid group, as well as a weakly basic quinoline nitrogen, suggests that this compound will have multiple pKa values.

Experimental Protocol for pKa Determination via Potentiometric Titration:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent system, often a mixture of water and a co-solvent like methanol or acetonitrile for compounds with low aqueous solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. The titration vessel should be maintained at a constant temperature.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

III. Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

A. Ultraviolet-Visible (UV-Vis) Spectroscopy

The quinoline ring system is a strong chromophore. The UV-Vis spectrum is expected to show characteristic absorption bands. For quinoline derivatives, these bands are typically observed in the range of 200-400 nm. The exact position and intensity of the absorption maxima will be influenced by the substituents and the solvent polarity. Carboxylic acids generally exhibit an absorption maximum around 210 nm. [6] Experimental Protocol for UV-Vis Spectroscopy:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound of a known concentration.

-

Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm) using a double-beam spectrophotometer, with the pure solvent as a reference.

B. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and aromatic C-H and C=C bonds. The O-H stretch of the carboxylic acid will likely appear as a very broad band in the region of 3300-2500 cm⁻¹. [7]The C=O stretch of the carboxylic acid is expected as an intense band between 1760-1690 cm⁻¹. [7] Predicted IR Spectral Features:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=O stretch (carboxylic acid) | 1760 - 1690 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch (ether & carboxylic acid) | 1320 - 1000 |

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include those for the ethoxy group (a triplet and a quartet), aromatic protons on the quinoline ring, and a broad singlet for the carboxylic acid proton, which is typically downfield (around 10-13 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the range of 160-185 ppm.

IV. Stability Profile

Understanding the stability of a drug candidate is a regulatory requirement and crucial for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Study Protocol:

Forced degradation studies should be conducted under various stress conditions as per ICH guidelines.

Figure 3: Forced Degradation Experimental Workflow

A typical workflow for conducting forced degradation studies.

-

Acid and Base Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

-

Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: The solid compound and its solution are exposed to high temperatures.

-

Photostability: The compound is exposed to light according to ICH Q1B guidelines, using a combination of cool white fluorescent and near-UV lamps.

The degradation products are then analyzed using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for identification.

V. Conclusion

This technical guide provides a framework for the comprehensive physicochemical characterization of this compound. The outlined experimental protocols are designed to yield the critical data necessary for advancing a compound through the drug discovery and development pipeline. A thorough understanding of these properties is not merely an academic exercise but a fundamental prerequisite for the rational design of safe and effective medicines.

VI. References

-

Solubility of Things. Quinoline-4-carboxylic acid. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

-

ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

-

ResearchGate. Gould–Jacobs reaction. [Link]

-

Wikipedia. Quinoline. [Link]

-

Oregon State University. NMR Chemical Shifts. [Link]

-

PubChem. 6-Methoxyquinoline-3-carboxylic acid. [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Biotage. Gould Jacobs Quinoline forming reaction. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

PubChem. 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. [Link]

-

Sciencemadness Wiki. Quinoline. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

ResearchGate. Typical UV spectra of the different compound types -from left to right... [Link]

-

Research Scientific. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Stenutz. 4-hydroxyquinoline-3-carboxylic acid. [Link]

-

PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

PubChem. 3-Hydroxyquinoline-4-carboxylic acid. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubChem. 4-Quinolone-3-carboxylic acid. [Link]

-

ResearchGate. UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. [Link]

-

MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

Sources

- 1. 6-ETHOXY-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID | 303121-10-0 [chemicalbook.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. achmem.com [achmem.com]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (CAS: 303121-10-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Quinolone Derivative

This guide delves into the technical intricacies of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, a molecule situated within the broader, pharmacologically significant class of 4-hydroxyquinoline-3-carboxylic acids. While its siblings and cousins in this chemical family have seen extensive investigation for their potent antibacterial and antitumor activities, this particular derivative has emerged in a rather unexpected context: the modulation of taste perception. This document aims to provide a comprehensive overview of its synthesis, physicochemical properties, and known biological applications, offering a foundational resource for researchers exploring its potential in both pharmaceutical and food science domains.

Physicochemical Properties and Structural Elucidation

This compound presents as a stable organic molecule with the fundamental quinoline scaffold, decorated with functional groups that dictate its chemical behavior and potential biological interactions.

| Property | Value | Source(s) |

| CAS Number | 303121-10-0 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₄ | [2] |

| Molecular Weight | 233.22 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 285°C | [2] |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis of this compound: A Modified Gould-Jacobs Approach

The primary route to synthesizing this compound is through the well-established Gould-Jacobs reaction. This method involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a high-temperature cyclization to form the quinoline ring system. The resulting ester is then saponified to yield the final carboxylic acid.

A key piece of evidence for this synthetic pathway is found in patent CN102933081A, which identifies 4-ethoxyaniline and diethyl ethoxymethylenemalonate as the starting materials for the synthesis of the ethyl ester precursor.[3]

Experimental Protocol: A Two-Step Synthesis

This protocol is adapted from established procedures for the Gould-Jacobs reaction on similar substrates.

Step 1: Synthesis of Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate

Caption: Workflow for the synthesis of the ethyl ester intermediate.

Methodology:

-

Condensation: In a round-bottom flask, combine 4-ethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture to 100-120°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the 4-ethoxyaniline is consumed.

-

Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250°C for 30-60 minutes to facilitate the intramolecular cyclization.

-

Upon cooling, the product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, may precipitate and can be isolated by filtration.

Step 2: Saponification to this compound

Sources

Synthesis of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary synthetic route detailed herein is the Gould-Jacobs reaction, a robust and widely employed method for the preparation of 4-hydroxyquinolines. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a thorough analysis of the characterization of the target molecule and its intermediates. Designed for researchers, scientists, and professionals in the field of drug development, this guide aims to deliver not only a practical synthetic methodology but also the underlying scientific principles that govern the experimental choices, ensuring a reproducible and efficient synthesis.

Introduction: The Significance of the Quinoline Core

The quinoline scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules with diverse and potent biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, form the cornerstone of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological properties including antibacterial, anticancer, antimalarial, and anti-inflammatory effects.[2][3] The versatility of the quinoline ring system, which allows for extensive functionalization, enables the fine-tuning of its physicochemical and biological properties, making it a highly attractive template for the design of novel drug candidates.[4]

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. The ethoxy group at the 6-position and the carboxylic acid at the 3-position offer key handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. This guide focuses on the practical and theoretical aspects of its synthesis via the Gould-Jacobs reaction, a classical yet highly effective approach.[5][6]

The Gould-Jacobs Reaction: A Mechanistic Perspective

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and subsequent saponification to yield the desired 4-hydroxyquinoline-3-carboxylic acid.[6][7] The reaction is particularly effective for anilines bearing electron-donating groups.[6]

The overall synthetic pathway can be dissected into three key stages:

-

Condensation: The reaction is initiated by a nucleophilic attack of the amine nitrogen of 4-ethoxyaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form the intermediate, diethyl ((4-ethoxyanilino)methylene)malonate.[6]

-

Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization upon heating at high temperatures. This step is typically the most demanding, often requiring a high-boiling solvent such as diphenyl ether or mineral oil to achieve the necessary temperature for the ring closure.[5] The cyclization is followed by the elimination of another molecule of ethanol to form the aromatic quinoline ring system, yielding ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate.

-

Saponification: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base, typically sodium hydroxide or potassium hydroxide, followed by acidification.[8]

Visualizing the Reaction Mechanism

The following diagram illustrates the mechanistic steps of the Gould-Jacobs reaction for the synthesis of this compound.

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Ethoxyaniline | 137.18 | ≥98% | Sigma-Aldrich |

| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | ≥98% | Sigma-Aldrich |

| Diphenyl ether | 170.21 | ≥99% | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | 40.00 | ≥97% | Fisher Scientific |

| Ethanol (EtOH) | 46.07 | Anhydrous | VWR |

| Hydrochloric acid (HCl) | 36.46 | 37% | J.T. Baker |

| Ethyl acetate (EtOAc) | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | - | ACS Grade | Fisher Scientific |

Synthesis Workflow

The synthesis is performed in three distinct stages as outlined below.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Saponification-Typical procedures - operachem [operachem.com]

An In-depth Technical Guide to the Conrad-Limpach Synthesis of 4-Hydroxyquinolines for Medicinal Chemistry Applications

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The Conrad-Limpach synthesis, a classic yet highly relevant named reaction, provides a robust and versatile method for the construction of this important heterocyclic motif. Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines.[1][3] This in-depth technical guide provides a comprehensive overview of the Conrad-Limpach synthesis, intended for researchers, scientists, and drug development professionals. It delves into the underlying reaction mechanism, explores the critical parameters that govern its success, offers detailed experimental protocols, and discusses its strategic application in the synthesis of medicinally relevant compounds.

The Strategic Importance of 4-Hydroxyquinolines in Drug Discovery

The quinoline nucleus, and particularly its 4-hydroxy substituted derivatives (which exist in tautomeric equilibrium with 4-quinolones), is a cornerstone of modern pharmacology.[4][5] The structural rigidity of the quinoline ring system, combined with the hydrogen bonding capabilities of the 4-hydroxy group and the potential for diverse substitution patterns, allows for fine-tuning of physicochemical properties and target engagement. Notable examples of drugs containing the quinoline core underscore its therapeutic significance. For instance, the fluoroquinolone antibiotics, a major class of antibacterial agents, are derivatives of 4-quinolones.[1][2] Furthermore, quinoline derivatives have been instrumental in the fight against malaria, with compounds like chloroquine and mefloquine being historical mainstays of treatment. The versatility of the 4-hydroxyquinoline scaffold continues to inspire the development of novel therapeutic agents targeting a range of diseases, including HIV, cancer, and inflammatory disorders.[1]

The Conrad-Limpach Synthesis: A Mechanistic Deep Dive

The Conrad-Limpach synthesis is fundamentally a two-stage process: the initial formation of a β-aminoacrylate (an enamine) intermediate, followed by a high-temperature thermal cyclization to afford the 4-hydroxyquinoline product.[6]

Stage 1: Formation of the β-Aminoacrylate Intermediate

The synthesis commences with the reaction of an aniline with a β-ketoester. This initial step is a classic example of nucleophilic addition to a carbonyl group. The nitrogen atom of the aniline attacks the more electrophilic keto-carbonyl of the β-ketoester, leading to a tetrahedral intermediate.[1] Subsequent dehydration, often facilitated by a catalytic amount of acid, yields the β-aminoacrylate.[1]

Kinetic vs. Thermodynamic Control: The Conrad-Limpach/Knorr Divergence

A crucial aspect of this initial stage is the regioselectivity of the aniline's attack. The β-ketoester possesses two electrophilic centers: the ketone carbonyl and the ester carbonyl.

-

Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (typically room temperature to around 100 °C), the reaction is under kinetic control. The more reactive ketone carbonyl is preferentially attacked by the aniline, leading to the formation of the β-aminoacrylate.[1][7] This intermediate is the precursor to the desired 4-hydroxyquinoline.

-

Knorr Quinoline Synthesis Pathway (Thermodynamic Control): At higher temperatures (around 140 °C or above), the reaction shifts to thermodynamic control.[1][8] Under these conditions, the initial attack on the ketone is reversible. The less reactive but thermodynamically more stable product is formed through the attack of the aniline on the ester carbonyl, leading to a β-ketoanilide. This β-ketoanilide, upon cyclization, yields a 2-hydroxyquinoline, the product of the Knorr quinoline synthesis.[1][8]

Understanding this temperature-dependent bifurcation is paramount for selectively synthesizing the desired quinoline isomer.

Stage 2: Thermal Cyclization and Aromatization

The second stage of the Conrad-Limpach synthesis is the high-temperature cyclization of the β-aminoacrylate intermediate. This step is the rate-determining step and requires significant thermal energy, typically in the range of 250 °C.[1][6] The high temperature is necessary to overcome the energy barrier associated with the intramolecular electrophilic attack of the enamine on the aromatic ring of the aniline moiety, which transiently disrupts its aromaticity.[9]

The mechanism of this cyclization involves an electrocyclic ring closure.[1] Following the ring closure, elimination of an alcohol molecule (from the original ester group) and a series of proton transfers lead to the formation of the final 4-hydroxyquinoline product.[1] The final step involves a keto-enol tautomerization, with the quinolone form often being the predominant tautomer in the solid state and in solution.[1][10]

The entire mechanistic sequence can be visualized as follows:

Caption: The two-stage mechanism of the Conrad-Limpach synthesis.

Optimizing the Reaction: Key Parameters and Their Impact

The success and efficiency of the Conrad-Limpach synthesis are highly dependent on careful control of the reaction conditions.

The Critical Role of Temperature

As previously discussed, temperature is the primary determinant of regioselectivity in the initial condensation step. For the synthesis of 4-hydroxyquinolines, the first step should be conducted under kinetic control at lower temperatures. The subsequent cyclization, however, necessitates high temperatures, typically around 250 °C, to drive the reaction to completion.[1] Insufficient temperature during cyclization will result in low yields or failure of the reaction.

Solvent Selection: The Key to High Yields

Early iterations of the Conrad-Limpach synthesis were often performed without a solvent, leading to modest yields, often below 30%.[1] The use of a high-boiling, inert solvent is crucial for achieving high yields in the thermal cyclization step.[1][11] The solvent serves several purposes: it ensures efficient and uniform heat transfer, prevents decomposition of the starting materials and products at high temperatures, and facilitates the reaction by maintaining a homogeneous solution.

Commonly used high-boiling solvents include:

-

Mineral Oil: Inexpensive, but can be difficult to remove during workup.[9]

-

Diphenyl Ether: Effective, but solid at room temperature and has an unpleasant odor.[9]

-

Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl, it is a liquid at room temperature, making it more convenient to handle than diphenyl ether, but it is more expensive and also has an odor.[9]

Studies have shown a clear correlation between the boiling point of the solvent and the yield of the 4-hydroxyquinoline product, with optimal yields generally achieved with solvents boiling above 250 °C.[9]

Table 1: Effect of Different Solvents on the Yield of a Conrad-Limpach Reaction [12]

| Solvent | Boiling Point (°C) | Yield (%) |

| Methyl benzoate | 200 | 25 |

| Ethyl benzoate | 213 | 34 |

| 1,2,4-Trichlorobenzene | 213 | 54 |

| 2-Nitrotoluene | 222 | 51 |

| Propyl benzoate | 230 | 65 |

| Isobutyl benzoate | 240 | 65 |

| 2,6-di-tert-butylphenol | 253 | 65 |

| Dowtherm A | 257 | 70 |

The Role of Acid Catalysis

The Conrad-Limpach reaction mechanism involves multiple tautomerizations that are catalyzed by strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] A catalytic amount of acid is often added in the first step to facilitate the formation of the Schiff base/enamine intermediate.[1]

Experimental Protocol: A Step-by-Step Guide

The following is a representative two-step protocol for the synthesis of a 4-hydroxyquinoline derivative via the Conrad-Limpach synthesis.

Step 1: Synthesis of the β-Aminoacrylate Intermediate

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the substituted aniline (1.0 equivalent) and the β-ketoester (1.0-1.1 equivalents).

-

Solvent and Catalyst: The reaction can be performed neat or in a suitable solvent like ethanol. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄).

-

Reaction Conditions: Stir the mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the aniline starting material indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, if a solvent was used, remove it under reduced pressure. The resulting β-aminoacrylate is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

-

Reactant Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the crude β-aminoacrylate intermediate from the previous step.

-

Solvent Addition: Add a high-boiling point solvent (e.g., Dowtherm A or mineral oil) in a quantity sufficient to ensure good stirring.

-

Inert Atmosphere: Flush the apparatus with an inert gas (e.g., nitrogen or argon).

-

Heating: Heat the reaction mixture to approximately 250 °C with vigorous stirring.

-

Reaction Time: Maintain this temperature for 30-60 minutes.

-

Monitoring: Monitor the reaction by TLC if possible.

-

Work-up:

-

Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will often precipitate upon cooling.

-

Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and to dissolve the high-boiling point solvent.

-

Collect the solid product by filtration.

-

Wash the solid thoroughly with the hydrocarbon solvent to remove any residual high-boiling solvent.

-

Dry the product to obtain the crude 4-hydroxyquinoline.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Caption: A generalized experimental workflow for the Conrad-Limpach synthesis.

Conclusion

The Conrad-Limpach synthesis remains a highly valuable and frequently employed method for the preparation of 4-hydroxyquinolines. Its enduring utility lies in its operational simplicity, the ready availability of starting materials, and its adaptability to a wide range of substrates. A thorough understanding of the reaction mechanism, particularly the factors governing the initial kinetic versus thermodynamic control and the critical parameters of the high-temperature cyclization, is essential for its successful implementation. For medicinal chemists and drug development professionals, mastery of the Conrad-Limpach synthesis provides a powerful tool for accessing the medicinally privileged 4-hydroxyquinoline scaffold, thereby enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

-

4-Quinolone. (2023). In Wikipedia. Retrieved from [Link]

-

Conrad–Limpach synthesis. (2023). In Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxyquinoline. PubChem. Retrieved from [Link]

-

Williams, J. D., Gu, S., & Peet, N. P. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. [Link]

-

Csonka, O., Szabó, N., Sinka, G., & Svastits, I. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688. [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved from [Link]

-

Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

El-Faham, A., Dahl, T. A., & Funn, A. S. (2016). Tautomerism of 4-Hydroxy-4(1H) quinolon. Journal of Chemical Research, 40(12), 701-705. [Link]

-

Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). The Journal of Organic Chemistry, 80(23), 11953–11964. [Link]

-

The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity. (2015). Request PDF. Retrieved from [Link]

-

Wozniak, K., & Kaczmarek, Ł. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163. [Link]

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

-

Csonka, O., Szabó, N., Sinka, G., & Svastits, I. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Retrieved from [Link]

-

Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (2021). ResearchGate. Retrieved from [Link]

-

Synthetic green route leading to 4-hydroxyquinolin-2-one analogues. (2022). ResearchGate. Retrieved from [Link]

-

Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. (2022). ResearchGate. Retrieved from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2022). MDPI. Retrieved from [Link]

-

The Chemistry of 4-Hydroxyquinolines. (1946). Chemical Reviews. Retrieved from [Link]

-

Acid‐catalyzed multicomponent Conrad–Limpach reaction. (2019). ResearchGate. Retrieved from [Link]

-

Conrad-Limpach reaction. (2022). ResearchGate. Retrieved from [Link]

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 5. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. m.youtube.com [m.youtube.com]

- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Mechanisms of Action of Quinoline-3-Carboxylic Acids: A Technical Guide

Introduction: The Versatile Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, giving rise to a vast array of compounds with diverse and potent biological activities. Among these, quinoline-3-carboxylic acids and their derivatives have emerged as a particularly fruitful area of research and development, yielding critical therapeutic agents across multiple disease areas. While historically renowned for their antibacterial prowess, the therapeutic potential of this chemical class extends far beyond infectious diseases, encompassing anticancer and anti-inflammatory applications. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of quinoline-3-carboxylic acids, offering researchers, scientists, and drug development professionals a detailed understanding of their molecular interactions and therapeutic implications. We will delve into the canonical antibacterial mechanism targeting bacterial topoisomerases, and then expand our focus to the more recently elucidated anticancer and anti-inflammatory activities, providing a holistic view of this versatile chemical entity.

I. The Antibacterial Powerhouse: Inhibition of Bacterial Type II Topoisomerases

The most well-established and clinically significant mechanism of action for a subset of quinoline-3-carboxylic acids, the fluoroquinolones, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial survival, as they modulate DNA topology during replication, transcription, and repair.[3]

A. The Ternary Complex: A Molecular Trap

Fluoroquinolones exert their bactericidal effect by stabilizing a transient intermediate in the topoisomerase catalytic cycle.[4] The process unfolds as follows:

-

Enzyme-DNA Binding: DNA gyrase or topoisomerase IV binds to bacterial DNA, creating a gate for another segment of DNA to pass through.

-

DNA Cleavage: The enzyme introduces a transient double-strand break in the DNA backbone.

-

Quinolone Intercalation: The quinoline-3-carboxylic acid molecule intercalates into the cleaved DNA at the site of the break, forming a stable ternary complex with the enzyme and the DNA.[3][5] This interaction is crucial for the drug's activity.

-

Inhibition of Re-ligation: The presence of the quinolone molecule prevents the re-ligation of the broken DNA strands, effectively trapping the enzyme on the DNA.[1]

-

Cellular Consequences: The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome, inhibition of DNA replication and transcription, and ultimately, bacterial cell death.[6][7]

The differential targeting of DNA gyrase and topoisomerase IV contributes to the spectrum of activity of different fluoroquinolones. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria.[6]

III. Modulating the Immune Response: Anti-inflammatory Activity

Emerging evidence suggests that certain quinoline-3-carboxylic acid derivatives possess potent anti-inflammatory properties, offering a potential therapeutic avenue for a range of inflammatory conditions. [5][8]

A. Downregulation of T-cell Function

Mechanistic studies have indicated that some substituted quinoline carboxylic acids can downregulate T-cell function. [8]This immunomodulatory effect may contribute to their anti-inflammatory and antiarthritic properties observed in preclinical models. [8]

B. Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory effects of quinoline derivatives are also believed to be mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. [9]NF-κB is a critical regulator of the inflammatory response, and its inhibition is a primary target for many anti-inflammatory drugs. [9]

IV. Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to elucidate the mechanisms of action of quinoline-3-carboxylic acids.

A. DNA Gyrase Supercoiling Assay

This assay is fundamental for assessing the inhibitory activity of compounds against DNA gyrase. [10][11] Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled DNA migrates faster than the relaxed form in an agarose gel. Inhibitors of DNA gyrase will prevent this supercoiling.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and the appropriate buffer.

-

Inhibitor Addition: Add the test compound (quinoline-3-carboxylic acid derivative) at various concentrations to the reaction mixtures. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (no inhibitor).

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers by electrophoresis on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by the presence of relaxed DNA in the lanes containing the inhibitor.

B. Topoisomerase IV Decatenation Assay

This assay is used to determine the inhibitory effect of compounds on topoisomerase IV. [10][11] Principle: Topoisomerase IV decatenates (unlinks) interlinked circular DNA molecules (catenanes). Inhibitors of topoisomerase IV will prevent this decatenation, leaving the catenated DNA intact.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing catenated kinetoplast DNA (kDNA), topoisomerase IV, ATP, and the appropriate buffer.

-

Inhibitor Addition: Add the test compound at various concentrations. Include positive and negative controls.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

-

Reaction Termination: Stop the reaction.

-

Agarose Gel Electrophoresis: Separate the catenated and decatenated DNA on an agarose gel. Catenated DNA will remain in the well or migrate as a high molecular weight band, while decatenated DNA will migrate as distinct bands of circular and linear DNA.

-

Visualization and Analysis: Visualize the DNA and assess the inhibition of decatenation.

C. In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of quinoline-3-carboxylic acids against specific kinases like CK2.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The level of phosphorylation can be quantified using various methods, such as radioactivity, fluorescence, or luminescence.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the kinase (e.g., recombinant human CK2), a specific substrate peptide, ATP (often radiolabeled with ³²P or ³³P), and the appropriate buffer.

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction to allow for phosphorylation.

-

Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the amount of incorporated phosphate using a scintillation counter or other appropriate detection method.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value.

V. Concluding Remarks and Future Perspectives

The quinoline-3-carboxylic acid scaffold has proven to be a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. From their well-established role as potent antibacterial agents targeting bacterial topoisomerases to their emerging potential in oncology and inflammatory diseases through the modulation of key cellular pathways and enzymes, these compounds continue to be a focal point of medicinal chemistry research. A thorough understanding of their multifaceted mechanisms of action is paramount for the rational design of new derivatives with enhanced potency, selectivity, and improved pharmacological profiles. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules. Future research will undoubtedly uncover new targets and applications for quinoline-3-carboxylic acids, solidifying their place in the modern pharmacopeia.

References

- Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

-

Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

-

Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Full article: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Retrieved from [Link]

-

Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. Retrieved from [Link]

- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Europe PMC. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved from [Link]

-

Sperber, K., et al. (1994). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. Retrieved from [Link]

-

Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Retrieved from [Link]

-

Cilibrizzi, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Retrieved from [Link]

- Singh, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(1), 28-44.

-

El-Gaby, M. S., et al. (2000). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Retrieved from [Link]

-

Wang, Q. F., et al. (2024). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Retrieved from [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed Central. Retrieved from [Link]

-

Mitscher, L. A., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed. Retrieved from [Link]

-

Kulkarni, S., & Gundu, R. (2017). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. Retrieved from [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed. Retrieved from [Link]

-

Abdel-Gawad, M. A., et al. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. Retrieved from [Link]

-

Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

biological activity of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Biological Activity of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid

Executive Summary

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Within this class, the 4-hydroxyquinoline-3-carboxylic acid scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet underexplored, derivative: this compound. While direct experimental data on this compound is limited, this document synthesizes the extensive research on its structural analogs to build a robust, predictive profile of its likely biological activities. By examining established Structure-Activity Relationships (SAR), we will explore its potential as an antiproliferative, antibacterial, and antimalarial agent. This guide provides not only the mechanistic rationale for these predicted activities but also detailed experimental protocols for their validation, serving as a comprehensive resource for researchers aiming to investigate this promising molecule.

Introduction: The Prominence of the 4-Hydroxyquinoline-3-carboxylic Acid Scaffold

Quinolines and their derivatives are heterocyclic aromatic compounds that have provided a rich source of drug discovery leads for over a century. The 4-hydroxyquinoline-3-carboxylic acid core, in particular, is of significant interest. The serendipitous discovery of its antibacterial effect as a by-product in chloroquine synthesis paved the way for the development of the entire class of fluoroquinolone antibiotics.[1] This scaffold's unique electronic and structural features, particularly the hydrogen bonding capabilities of the 4-hydroxy group and the metal-chelating potential of the 3-carboxylic acid, allow it to interact with a variety of biological targets.[2]

This compound (CAS: 303121-10-0) is a derivative distinguished by an ethoxy substitution at the 6-position of the benzo ring. This modification is predicted to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic profile and target engagement.

Molecular Synthesis and Characterization

The synthesis of the 4-hydroxyquinoline core is reliably achieved via the Gould-Jacobs reaction. This methodology is favored due to the commercial availability of diverse aniline precursors and its consistent yields.

Synthesis Pathway: The Gould-Jacobs Reaction

The reaction proceeds in two main stages: initial condensation of an aniline with an ethoxymethylenemalonate ester to form an enamine intermediate, followed by thermal cyclization to yield the quinolone ring system. Subsequent hydrolysis of the ester at the 3-position affords the final carboxylic acid.

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

Detailed Synthetic Protocol

-

Step 1: Enamine Formation: Equimolar amounts of 4-ethoxyaniline (p-phenetidine) and diethyl ethoxymethylenemalonate are combined and heated (typically ~100-120 °C) with stirring for 1-2 hours until the theoretical amount of ethanol is distilled off.

-

Step 2: Thermal Cyclization: The resulting enamine intermediate is added to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) and heated to approximately 250 °C for 15-30 minutes. Upon cooling, the cyclized product, ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.[3]

-

Step 3: Saponification: The collected ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and refluxed for 1-2 hours until a clear solution is obtained.

-

Step 4: Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of ~2-3. The final product, this compound, precipitates as a solid and is collected by filtration, washed with water, and dried.

Postulated Biological Activities and Mechanisms of Action

Based on extensive SAR studies of related quinoline carboxylic acids, we can postulate several key biological activities for the 6-ethoxy derivative.

Antiproliferative and Anticancer Activity

A primary mechanism for the anticancer effects of quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[4]

-

Mechanism of Action: DHODH Inhibition DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the synthesis of DNA and RNA. Cancer cells, with their high proliferation rates, are heavily dependent on this pathway, making DHODH a validated target for anticancer therapy.[4] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. The carboxylic acid moiety at the C3/C4 position is critical for binding within the enzyme's active site.[4][5]

Caption: Inhibition of the pyrimidine synthesis pathway via DHODH.

Antibacterial Activity

The quinolone core is famously associated with antibacterial action through the inhibition of bacterial type II topoisomerases.

-

Mechanism of Action: Topoisomerase Inhibition DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria) are essential enzymes that manage DNA topology during replication.[5] Quinolones stabilize the covalent complex formed between the enzyme and cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent bacterial cell death. The 3-carboxylic acid group is considered essential for this activity, likely through coordinating with a magnesium ion in the active site.[2][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Therapeutic Potential of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide to Target Identification and Validation

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the potential therapeutic targets of 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid, a compelling scaffold in medicinal chemistry. Our focus is to move beyond generalized biological activities and delve into specific, actionable protein targets, providing a robust framework for initiating a drug discovery program. We will dissect the scientific rationale for target selection, present detailed experimental protocols for validation, and offer insights grounded in practical application.

Introduction: The Quinoline Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The 4-hydroxyquinoline-3-carboxylic acid moiety is a well-established pharmacophore, forming the core of numerous bioactive compounds. This structural class has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, potent anticancer effects. The therapeutic versatility of these compounds stems from their ability to interact with a variety of key biological macromolecules. Our focus, this compound, possesses the key structural features that suggest a strong potential for targeted therapeutic intervention. This guide will primarily focus on its potential as an anticancer agent by exploring its likely interactions with key metabolic enzymes that are critical for cancer cell proliferation and survival.

Primary Therapeutic Target Hypothesis: Dihydroorotate Dehydrogenase (DHODH)

A compelling body of evidence points towards Dihydroorotate Dehydrogenase (DHODH) as a primary therapeutic target for quinoline carboxylic acid derivatives.

The Rationale: Targeting the Pyrimidine Biosynthesis Pathway

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. Rapidly proliferating cells, particularly cancer cells, have a high demand for pyrimidines for the synthesis of DNA and RNA. Consequently, the inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, the suppression of tumor growth. This makes DHODH a highly attractive and validated target for cancer therapy.

Structure-activity relationship (SAR) studies of quinoline-based DHODH inhibitors have revealed critical insights. The carboxylic acid moiety at the 3-position of the quinoline ring is crucial for activity, forming key interactions within the enzyme's binding pocket. Furthermore, substitutions on the quinoline core, such as the ethoxy group at the 6-position in our lead compound, can significantly influence potency and selectivity.

Visualizing the Pathway: De Novo Pyrimidine Biosynthesis

Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.

Experimental Validation Workflow for DHODH Inhibition

A tiered approach is recommended to robustly validate the inhibition of DHODH by this compound.

Caption: A tiered experimental workflow for validating DHODH inhibition.

Tier 1: DHODH Enzymatic Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on purified DHODH enzyme activity and to calculate its IC50 value.

-

Methodology: A common method is a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.

-

Protocol:

-

Reagent Preparation:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100.

-

Substrate: L-Dihydroorotic acid.

-

Electron Acceptor: DCIP.

-

Enzyme: Recombinant human DHODH.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, DHODH enzyme, and varying concentrations of the test compound.

-

Incubate for a pre-determined time to allow for compound-enzyme interaction.

-

Initiate the reaction by adding L-dihydroorotic acid and DCIP.

-

Monitor the decrease in absorbance at 600 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

-

-

Causality and Insights: A direct inhibition in this cell-free system provides strong evidence that the compound interacts with the enzyme. The IC50 value is a critical parameter for assessing potency and guiding further optimization.

Tier 2: Cellular Proliferation Assay (MTT or SRB)

-

Objective: To assess the cytotoxic effect of this compound on cancer cell lines known to be dependent on de novo pyrimidine synthesis.

-

Methodology: The MTT assay measures the metabolic activity of cells, while the SRB assay measures total cellular protein.

-

Choosing Between MTT and SRB:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. This assay is a good indicator of metabolic activity.

-

SRB (Sulforhodamine B): A fluorescent dye that binds to basic amino acids of cellular proteins. It provides a measure of total biomass. The SRB assay is generally considered more robust, less prone to interference from compounds that affect cellular metabolism, and has a better linearity with cell number. For initial cytotoxicity screening, the SRB assay is often preferred.

-

-

SRB Assay Protocol:

-